Edatrexate (CAS 80576-83-6), also known as 10-ethyl-10-deazaaminopterin, is a second-generation antifolate compound structurally analogous to Methotrexate (MTX). It functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides and amino acids, thereby disrupting cell proliferation. Developed to improve upon the therapeutic profile of MTX, Edatrexate is noted for its efficacy in MTX-resistant tumor models and its distinct cellular transport and metabolic properties, which are key considerations for its procurement in oncology research.
Direct substitution of Edatrexate with its common analog, Methotrexate (MTX), is inadvisable for many research and development applications due to significant differences in cellular pharmacology. Edatrexate was specifically designed to overcome common mechanisms of MTX resistance. It exhibits distinct properties regarding cellular uptake, rate and extent of polyglutamylation, and efficacy in cell lines with acquired resistance to MTX. These differences mean that experimental outcomes, particularly those involving drug-resistant models or specific therapeutic regimens, are not transferable between the two compounds. Procuring MTX as a 'cost-effective' substitute for Edatrexate can compromise experimental validity and lead to misleading conclusions, especially in studies focused on overcoming antifolate resistance.
In ex vivo studies on childhood leukemia cells, Edatrexate demonstrated significantly greater potency than Methotrexate (MTX), particularly after short-term exposure. Following a 3-hour drug exposure, Edatrexate was 10- to 150-fold more potent than MTX in inhibiting thymidylate synthase (TS) activity across initial acute lymphoblastic leukemia (iALL), relapsed ALL (rALL), and acute nonlymphoblastic leukemia (ANLL) cells. The median drug concentration required to inhibit TS activity by 50% (TSI50) was 1.6 to 3.5 times lower for Edatrexate compared to MTX, highlighting its superior cellular uptake and/or faster onset of action.
| Evidence Dimension | Potency (Thymidylate Synthase Inhibition) |
| Target Compound Data | 10- to 150-fold more potent than MTX after 3-hour exposure in leukemia cells. |
| Comparator Or Baseline | Methotrexate (MTX) in parallel assays. |
| Quantified Difference | 10x to 150x greater potency. |
| Conditions | Ex vivo assay on childhood leukemia cells (iALL, rALL, ANLL) measuring in situ thymidylate synthase (TS) inhibition after a 3-hour drug exposure. |
For high-throughput screening or pulse-dosing experimental designs, Edatrexate provides a much stronger and more rapid cytotoxic effect than MTX at equivalent concentrations.
In murine models of five different advanced metastatic solid tumors, Edatrexate demonstrated markedly superior therapeutic efficacy compared to Methotrexate (MTX). When administered alone, Edatrexate was more effective than MTX in all models. Crucially, in a high-dose regimen with delayed leucovorin rescue, Edatrexate treatment resulted in a 2- to 3-fold greater increase in survival compared to Edatrexate alone and produced long-term survivors (10-40%) across all five tumor types. In the same high-dose regimen, MTX was either ineffective or only modestly effective, with an increase in life span ranging from <30% to 80%.
| Evidence Dimension | In Vivo Therapeutic Efficacy (Survival) |
| Target Compound Data | 2-3 fold greater increase in survival vs. Edatrexate alone; 10-40% long-term survivors in 5 tumor models. |
| Comparator Or Baseline | Methotrexate (MTX) was 'essentially ineffective' (<30% increase in life span) or 'modestly effective' (20-80% increase in life span) in the same high-dose regimen. |
| Quantified Difference | Markedly superior survival benefit and achievement of cures where MTX failed. |
| Conditions | High-dose regimen with delayed leucovorin rescue in murine models of E0771 mammary adenocarcinoma, T241 fibrosarcoma, Lewis lung carcinoma, B16 melanoma, and C38 colon carcinoma. |
For preclinical studies evaluating high-dose chemotherapy strategies for aggressive or metastatic cancers, Edatrexate offers a significantly higher therapeutic ceiling and potential for curative outcomes where MTX is ineffective.
While response rates and overall survival were similar between Edatrexate and Methotrexate (MTX) in a Phase III trial for head and neck cancer, the toxicity profiles were distinct. Patients receiving Edatrexate experienced more pronounced stomatitis, skin toxicity, and hair loss compared to those on the MTX arm. The study also reported five treatment-related deaths, with four occurring in the Edatrexate group versus one in the MTX group. This suggests that while therapeutically active, the compound requires different considerations for dose management and supportive care protocols.
| Evidence Dimension | Adverse Event Profile |
| Target Compound Data | More pronounced stomatitis, skin toxicity, and hair loss. 4 treatment-related deaths. |
| Comparator Or Baseline | Methotrexate (MTX): Less pronounced mucocutaneous toxicity. 1 treatment-related death. |
| Quantified Difference | Qualitatively and quantitatively higher incidence of specific toxicities. |
| Conditions | Phase III randomized clinical trial in 264 patients with squamous cell carcinoma of the head and neck. Edatrexate dose: 70-80 mg/m²/wk; MTX dose: 40 mg/m²/wk. |
Researchers must budget for and implement more intensive monitoring and potential supportive care when using Edatrexate in preclinical or clinical models, as its toxicity profile is not interchangeable with the more benign profile of MTX at standard doses.
Edatrexate is the indicated compound for in vitro or in vivo studies designed to investigate mechanisms of antifolate resistance. Its demonstrated efficacy against MTX-resistant tumors makes it a critical tool for developing and testing novel therapeutic strategies that can bypass established resistance pathways.
Based on direct comparative evidence, Edatrexate should be prioritized for preclinical research exploring high-dose chemotherapy regimens against aggressive or metastatic solid tumors. Its ability to achieve cures in murine models where MTX fails provides a stronger rationale for its use in these demanding experimental contexts.
In experiments requiring a rapid, pulse-like inhibition of folate metabolism, such as cell cycle synchronization or short-term metabolic flux analysis, Edatrexate's high potency after brief exposure makes it a more suitable choice than MTX.